1-Acetylazetidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

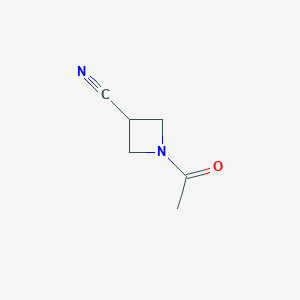

1-Acetylazetidine-3-carbonitrile is a chemical compound with the CAS Number: 2112395-13-6 . It has a molecular weight of 124.14 and is typically stored at room temperature . It is a useful research chemical and is often used in a variety of research applications .

Molecular Structure Analysis

The molecular structure of 1-Acetylazetidine-3-carbonitrile is represented by the Inchi Code: 1S/C6H8N2O/c1-5(9)8-3-6(2-7)4-8/h6H,3-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-Acetylazetidine-3-carbonitrile is a powder . It has a molecular weight of 124.14 g/mol and its chemical formula is C6H8N2O .Scientific Research Applications

Antibacterial and Antimicrobial Coatings

Azetidines, including 1-Acetylazetidine-3-carbonitrile, are used in the development of coatings with antibacterial and antimicrobial properties. These coatings are valuable in healthcare settings to prevent the spread of infections .

CO2 Adsorption

The compound’s structure allows for efficient CO2 adsorption, which is crucial in developing technologies for carbon capture and environmental protection .

Chelation and Materials Templating

Azetidines serve as chelating agents in various chemical processes and are used in materials templating, contributing to advancements in material science .

Non-viral Gene Transfection

This compound is explored for its potential in non-viral gene transfection methods, which are safer alternatives to viral vectors in gene therapy .

Polymer Synthesis

The unique reactivity of azetidines, driven by ring strain, is harnessed in polymer synthesis, leading to new types of polymers with potential applications across various industries .

[2+2] Cycloaddition Reactions

Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, expanding the toolkit for creating complex molecules .

C(sp3)–H Functionalization

Practical C(sp3)–H functionalization using azetidines has been developed, allowing for more efficient and selective synthesis processes .

Opening with Carbon Nucleophiles

Facile opening of azetidines with carbon nucleophiles has been achieved, which is significant for constructing carbon-carbon bonds in organic synthesis .

Safety and Hazards

Future Directions

While the future directions for 1-Acetylazetidine-3-carbonitrile specifically are not mentioned in the search results, azetidines as a class of compounds have seen remarkable advances in their chemistry and reactivity . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring new reaction protocols .

properties

IUPAC Name |

1-acetylazetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)8-3-6(2-7)4-8/h6H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQZFAVTUWYUOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylazetidine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2941717.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2941722.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2941725.png)

![N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2941726.png)

![2-Chloro-N-[(3,4-dimethylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2941733.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2941738.png)